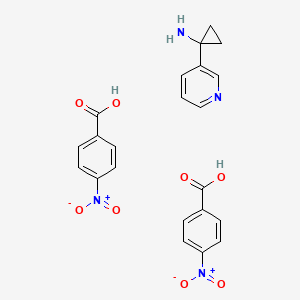

1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate)

Description

1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) is a cyclopropane derivative featuring a pyridine ring at the 3-position and a bis(4-nitrobenzoate) ester moiety. The cyclopropane ring introduces significant steric strain, which influences its reactivity and stability. Structural determination of such compounds often relies on crystallographic tools like SHELX and SIR97 for refinement and analysis .

Properties

IUPAC Name |

4-nitrobenzoic acid;1-pyridin-3-ylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2C7H5NO4/c9-8(3-4-8)7-2-1-5-10-6-7;2*9-7(10)5-1-3-6(4-2-5)8(11)12/h1-2,5-6H,3-4,9H2;2*1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFSMZFUWJJPRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CN=CC=C2)N.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfur Ylide-Mediated Cyclopropanation

The Corey-Chaykovsky reaction, utilizing sulfur ylides, is a cornerstone for cyclopropane ring formation. In the context of pyridine-derived substrates, this method has been adapted to construct the cyclopropane core. For example, 2-(Pyridin-3-yl)cyclopropanecarboxylic acid —a key intermediate—was synthesized via a sulfur ylide generated from trimethylsulfoxonium iodide and sodium hydride (NaH) in dimethyl sulfoxide (DMSO). The ylide reacts with α,β-unsaturated esters (e.g., butyl acrylate) to yield cyclopropane derivatives.

Mechanistic Overview :

- Generation of sulfur ylide:

$$

\text{Me}3\text{S}^+ \text{I}^- + \text{NaH} \rightarrow \text{Me}2\text{S}=\text{CH}2 + \text{NaI} + \text{H}2

$$ - [2+1] Cycloaddition with α,β-unsaturated ester:

$$

\text{Pyridin-3-yl-acrylate} + \text{Me}2\text{S}=\text{CH}2 \rightarrow \text{Cyclopropane ester}

$$ - Hydrolysis to carboxylic acid using potassium hydroxide (KOH) in ethanol/water.

Optimization Insights :

Transition-Metal Catalyzed Cyclopropanation

Palladium-catalyzed methods offer regioselective cyclopropanation, particularly for aromatic substrates. For instance, 1,3-dibenzylbenzimidazolium chloride -palladium complexes have demonstrated efficacy in facilitating C–C bond formation under mild conditions. While direct applications to pyridinyl cyclopropanes are less documented, analogous protocols involving Pd(OAc)₂ and phosphine ligands (e.g., PPh₃) in DMF have been employed for coupling 3-bromopyridine with acrylates.

Representative Protocol :

- Coupling Reaction :

- Cyclopropanation :

Challenges :

- Sensitivity of cyclopropane rings to harsh conditions (e.g., high temperatures, strong acids/bases).

- Competing side reactions (e.g., ring-opening or polymerization).

Amine Functionalization

Curtius Rearrangement of Carboxylic Acid Derivatives

The conversion of cyclopropane carboxylic acids to amines via Curtius rearrangement involves:

- Acyl Azide Formation :

$$

\text{R–COOH} \xrightarrow{\text{SOCl}2} \text{R–COCl} \xrightarrow{\text{NaN}3} \text{R–CON}_3

$$ - Thermal Decomposition :

$$

\text{R–CON}3 \xrightarrow{\Delta} \text{R–NCO} + \text{N}2

$$ - Hydrolysis to Amine :

$$

\text{R–NCO} \xrightarrow{\text{H}2\text{O}} \text{R–NH}2 + \text{CO}_2

$$

Application to Pyridinyl Cyclopropanes :

Hofmann Degradation of Amides

Alternative pathways involve converting cyclopropane amides to amines:

- Amide Synthesis :

- Carboxylic acid → acyl chloride → amide (e.g., using NH₃ or substituted amines).

- Degradation :

$$

\text{R–CONH}2 \xrightarrow{\text{Br}2, \text{NaOH}} \text{R–NH}2 + \text{CO}3^{2-}

$$

Considerations :

- Base-sensitive cyclopropanes may undergo ring-opening; thus, milder conditions (e.g., low-temperature, short reaction times) are critical.

Salt Formation: Bis(4-nitrobenzoate) Synthesis

The final step involves protonating the amine with 4-nitrobenzoic acid to form the bis(4-nitrobenzoate) salt.

Protocol :

- Acid Activation :

- Convert 4-nitrobenzoic acid to its acid chloride using thionyl chloride (SOCl₂):

$$

\text{Ar–COOH} \xrightarrow{\text{SOCl}2} \text{Ar–COCl} + \text{SO}2 + \text{HCl}

$$

- Convert 4-nitrobenzoic acid to its acid chloride using thionyl chloride (SOCl₂):

- Salt Formation :

- React 1-(Pyridin-3-yl)cyclopropan-1-amine with 2 equivalents of 4-nitrobenzoyl chloride in dichloromethane (DCM) or THF, using triethylamine (Et₃N) as a base:

$$

\text{Amine} + 2 \text{Ar–COCl} \xrightarrow{\text{Et}3\text{N}} \text{Amine·(Ar–COO}^-)2 + 2 \text{Et}_3\text{N·HCl}

$$

- React 1-(Pyridin-3-yl)cyclopropan-1-amine with 2 equivalents of 4-nitrobenzoyl chloride in dichloromethane (DCM) or THF, using triethylamine (Et₃N) as a base:

Optimization :

- Stoichiometry : Ensure 1:2 molar ratio (amine:acid chloride) to prevent mono-salification.

- Purification : Recrystallization from ethanol/water or chromatography on silica gel.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

Amine Over-Acylation

Purification Difficulties

- Issue : Co-elution of byproducts in chromatography.

- Solution : Recrystallization from ethanol/water (1:3 v/v) enhances purity.

Chemical Reactions Analysis

1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclopropane ring, depending on the reagents and conditions used. Common reagents for these reactions include halogens and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amine derivatives.

Scientific Research Applications

Pharmaceutical Development

1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) is being investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its ability to interact with specific receptors in the brain positions it as a candidate for drug discovery aimed at conditions such as depression and anxiety disorders. Research indicates that compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to new treatments for these conditions .

Drug Formulation

The compound's unique structural attributes facilitate the development of innovative drug delivery systems. By enhancing the bioavailability of active pharmaceutical ingredients, it can improve the efficacy of existing drugs. This application is particularly relevant in formulating medications that require targeted delivery to specific tissues or cells .

Biochemical Research

In biochemical studies, 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) serves as a critical tool for understanding enzyme interactions and metabolic pathways. Its use in enzyme inhibition studies can provide insights into cellular processes and disease mechanisms, contributing to the broader field of metabolic research .

Material Science

The compound is also being explored for its properties in material science, particularly in developing advanced materials such as polymers. The incorporation of this compound into polymer matrices can enhance thermal and mechanical stability, making it suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) is utilized as a standard reference material. Its consistent properties aid in the calibration and validation of various analytical techniques, ensuring accuracy and reliability in laboratory settings .

Case Studies

Recent studies have focused on the pharmacological potential of compounds structurally related to 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate). For instance, research published in Journal of Medicinal Chemistry demonstrated that derivatives with similar nitrogen-containing rings exhibited significant activity against specific neurological targets, suggesting that this compound could follow suit . Another study highlighted its role in enhancing drug solubility and stability when used in formulations containing poorly soluble drugs, indicating its utility in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring and the nitrobenzoate groups can participate in binding interactions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate), we compare it with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Observations

Structural Differences :

- The target compound’s cyclopropane core distinguishes it from linear methanimine analogs (e.g., compounds in ), which feature flexible alkyl chains. The cyclopropane’s strain may reduce conformational flexibility but enhance rigidity for crystallographic studies .

- The bis(4-nitrobenzoate) groups introduce strong electron-withdrawing effects, contrasting with the electron-donating alkyl chains in methanimine derivatives. This likely reduces volatility and increases thermal stability compared to fragrance-oriented analogs .

Physicochemical Properties: Solubility: The nitrobenzoate esters in the target compound enhance polarity, suggesting lower solubility in non-polar solvents relative to alkyl-substituted methanimines. Spectroscopic Data: Pyridine-derived compounds typically show characteristic NMR signals (e.g., aromatic protons at δ 7–9 ppm) and mass spectral fragmentation patterns. For example, methanimine analogs in exhibit distinct CH2 and CH3 signals in $^{13}\text{C}$ NMR (e.g., 60.12 ppm for CH2) .

Applications: Fragrance vs. Functional Materials: Methanimine derivatives () are utilized in perfumery due to their volatile, fruity odors. Stability: The cyclopropane ring’s strain may render the target compound more reactive under thermal or acidic conditions compared to methanimines.

Research Findings and Methodological Insights

- Crystallographic Analysis : SHELX and SIR97 are critical for resolving the complex geometries of such compounds. For instance, SHELXL’s refinement capabilities are suited for high-polarity molecules like the target compound, while SIR97’s direct methods aid in solving structures with heavy atoms (e.g., nitro groups) .

Biological Activity

1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) can be described by the following chemical formula:

- Molecular Formula : C22H20N4O8

- Molecular Weight : 468.42 g/mol

The compound consists of a pyridine ring, a cyclopropane moiety, and two nitrobenzoate groups, which contribute to its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The structural features allow for binding interactions that can influence various biochemical pathways. Notably, the pyridine ring and nitrobenzoate groups are implicated in enzyme inhibition and receptor modulation, which are critical for its pharmacological effects .

Biological Activity

Research indicates that 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can be useful in drug development for diseases like cancer and bacterial infections .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the realm of antibiotic development .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate):

Comparison with Similar Compounds

When compared to similar compounds such as 1-(Pyridin-2-yl)cyclopropan-1-amine bis(4-nitrobenzoate), 1-(Pyridin-4-yl)cyclopropan-1-amine bis(4-nitrobenzoate), and others, 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) exhibits unique properties due to its specific structural configuration. These differences influence their respective biological activities and potential applications in drug development.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) | Pyridine ring + cyclopropane + nitrobenzoate | Enzyme inhibition; antimicrobial |

| 1-(Pyridin-2-yl)cyclopropan-1-amines bis(4-nitrobenzoate) | Different pyridine substitution | Varies; less potent than above |

| 1-(Pyridin-4-yl)cyclopropan-1-amines bis(4-nitrobenzoate) | Different pyridine substitution | Varies; specific activities not yet fully characterized |

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) with high purity?

A two-step approach is typically employed:

Cyclopropanation : React pyridin-3-ylamine with a cyclopropane precursor (e.g., via [2+1] cycloaddition using diazo compounds) under inert conditions.

Esterification : Treat the cyclopropane-amine intermediate with 4-nitrobenzoyl chloride in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to form the bis(4-nitrobenzoate) derivative.

Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) by NMR (¹H/¹³C) and mass spectrometry .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7.5–8.5 ppm), cyclopropane protons (δ 1.2–1.8 ppm), and nitrobenzoate esters (δ 8.0–8.3 ppm for aromatic protons).

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. How does the steric and electronic environment of the cyclopropane ring influence the compound’s reactivity in nucleophilic substitution reactions?

The cyclopropane ring’s strain and conjugation with the pyridine nitrogen create unique reactivity:

- Steric Effects : The rigid cyclopropane structure restricts access to the amine group, requiring bulky nucleophiles (e.g., Grignard reagents) to react under high-temperature conditions.

- Electronic Effects : Pyridine’s electron-withdrawing nature polarizes the amine, enhancing its susceptibility to electrophilic attack.

Experimental Design : Perform kinetic studies using varying nucleophiles (e.g., alkyl halides, aryl boronic acids) in DMSO at 60–100°C. Analyze regioselectivity via LC-MS and compare with DFT-calculated transition states .

Q. What are the dominant decomposition pathways of this compound under acidic or basic conditions, and how can stability be improved?

- Acidic Conditions : Protonation of the pyridine nitrogen destabilizes the cyclopropane ring, leading to ring-opening via acid-catalyzed hydrolysis.

- Basic Conditions : Ester hydrolysis of the 4-nitrobenzoate groups occurs, releasing 4-nitrobenzoic acid.

Mitigation Strategies :

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinase enzymes)?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to ATP-binding pockets of kinases. Focus on hydrogen bonding between the pyridine nitrogen and kinase hinge regions.

- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes.

Validation : Correlate computational binding affinities with in vitro enzymatic inhibition assays (IC₅₀ values). Discrepancies may arise from solvent effects or protein flexibility not captured in simulations .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported solubility data across studies?

- Controlled Testing : Measure solubility in standardized solvents (e.g., DMSO, PBS) using UV-Vis spectroscopy or gravimetric analysis.

- Variables to Control :

- Purity of the compound (validate via DSC for melting point consistency).

- Temperature (e.g., 25°C vs. 37°C).

- Aggregation state (sonicate samples to ensure homogeneity).

- Case Study : If solubility in DMSO is reported as 50 mM in one study but 30 mM in another, verify particle size (via DLS) and equilibration time (24–48 hrs) .

Q. Why might NMR spectra of this compound vary between laboratories, and how can this be standardized?

- Sources of Variation :

- Solvent impurities (e.g., residual water in CDCl₃).

- pH differences affecting protonation states.

- Magnetic field strength (300 MHz vs. 600 MHz).

- Standardization Steps :

Methodological Best Practices

Q. What safety protocols are essential when handling this compound in a laboratory setting?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood for weighing and synthesis steps due to potential nitro group toxicity.

- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.

- Waste Disposal : Segregate as hazardous organic waste (incineration recommended) .

Q. How can researchers design dose-response studies to evaluate this compound’s bioactivity without cytotoxicity interference?

- Pre-Screening : Perform MTT assays on cell lines (e.g., HEK293) to determine non-toxic concentration ranges (e.g., IC₁₀).

- Time-Course Experiments : Assess bioactivity (e.g., enzyme inhibition) at 6, 12, and 24 hrs to differentiate acute effects from cumulative toxicity.

- Controls : Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.